Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate
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Overview
Description
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or azido alcohols, under specific conditions.
Introduction of the Difluoropropanoate Moiety: This step involves the reaction of the azetidine intermediate with difluorinated reagents, such as ethyl 2,2-difluoro-3-oxopropanoate, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, amines; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution can lead to various substituted derivatives.
Scientific Research Applications
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoropropanoate moiety can enhance the compound’s stability and bioavailability, while the azetidine ring may confer specific binding properties.
Comparison with Similar Compounds
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate can be compared with other similar compounds, such as:
Ethyl 3-[(pyrrolidin-1-yl)amino]-2,2-difluoropropanoate: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Ethyl 3-[(morpholin-1-yl)amino]-2,2-difluoropropanoate: Contains a six-membered morpholine ring, which may alter its chemical and biological properties.
Ethyl 3-[(piperidin-1-yl)amino]-2,2-difluoropropanoate: Features a six-membered piperidine ring, potentially affecting its reactivity and interactions.
Properties
Molecular Formula |
C8H14F2N2O2 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-(azetidin-1-ylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C8H14F2N2O2/c1-2-14-7(13)8(9,10)6-11-12-4-3-5-12/h11H,2-6H2,1H3 |
InChI Key |
VJUZDAOERNOTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNN1CCC1)(F)F |
Origin of Product |
United States |
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